molecular formula C15H8F2N2O3 B11794321 2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No.: B11794321
M. Wt: 302.23 g/mol
InChI Key: CWTKFITXWBWKMQ-UHFFFAOYSA-N
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Description

2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 2,6-difluorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the benzoic acid and 2,6-difluorophenyl groups. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups into their reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with altered functional groups.

Scientific Research Applications

2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.

    Medicine: The compound’s pharmacological properties are investigated for potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the oxadiazole ring may interact with active sites of enzymes, inhibiting their function, while the benzoic acid moiety can participate in hydrogen bonding and other interactions that influence biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2,6-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
  • 2-(3-(2,6-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
  • 2-(3-(2,6-Difluorophenyl)-1,2,4-thiadiazol-5-yl)benzoic acid

Uniqueness

2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid stands out due to the presence of the difluorophenyl group, which imparts unique electronic and steric properties. This substitution enhances the compound’s reactivity and stability, making it a valuable candidate for various applications. Additionally, the oxadiazole ring contributes to the compound’s versatility in chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C15H8F2N2O3

Molecular Weight

302.23 g/mol

IUPAC Name

2-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

InChI

InChI=1S/C15H8F2N2O3/c16-10-6-3-7-11(17)12(10)13-18-14(22-19-13)8-4-1-2-5-9(8)15(20)21/h1-7H,(H,20,21)

InChI Key

CWTKFITXWBWKMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=C(C=CC=C3F)F)C(=O)O

Origin of Product

United States

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